"Methyl 3-(aminomethyl)azetidine-1-carboxylate CAS number and spectral data"
"Methyl 3-(aminomethyl)azetidine-1-carboxylate CAS number and spectral data"
An In-depth Technical Guide to 3-(Aminomethyl)azetidine-1-carboxylate Derivatives for Drug Discovery Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of 3-(aminomethyl)azetidine-1-carboxylate derivatives, crucial building blocks in modern medicinal chemistry. Due to the prevalence and extensive documentation of its tert-butyl protected form, this document will focus on tert-Butyl 3-(aminomethyl)azetidine-1-carboxylate (CAS No. 325775-44-8) as the primary exemplar. The principles, spectral data interpretation, and synthetic logic are directly translatable to the corresponding methyl ester and other analogs.
The azetidine scaffold is increasingly sought after in drug design for its ability to impart desirable pharmacokinetic properties. Its rigid, three-dimensional structure allows for precise vectoral orientation of substituents, enabling fine-tuned interactions with biological targets. This guide offers an in-depth analysis of the compound's spectral characteristics, a plausible synthetic pathway, and essential safety protocols, tailored for researchers and scientists in the pharmaceutical industry.
Compound Identification and Physicochemical Properties
While the user specified "Methyl 3-(aminomethyl)azetidine-1-carboxylate," the most readily available and well-characterized analog is the tert-butyl carbamate. The synthesis and handling of the methyl ester would follow similar principles.
Table 1: Physicochemical Data for tert-Butyl 3-(aminomethyl)azetidine-1-carboxylate
| Property | Value | Source(s) |
| CAS Number | 325775-44-8 | [1][2] |
| Molecular Formula | C₉H₁₈N₂O₂ | [1][2] |
| Molecular Weight | 186.25 g/mol | [1][2][3] |
| IUPAC Name | tert-butyl 3-(aminomethyl)azetidine-1-carboxylate | [1] |
| Synonyms | 1-Boc-3-(aminomethyl)azetidine | [1] |
| Appearance | Colorless to light yellow liquid or solid | |
| Purity | Typically >97% | [1][3] |
Spectral Data and Structural Elucidation
The structural integrity of 3-(aminomethyl)azetidine-1-carboxylate derivatives is confirmed through a combination of spectroscopic techniques. Below is a summary and interpretation of the expected spectral data for the tert-butyl analog.
Table 2: Summary of Spectroscopic Data
| Technique | Data Highlights |
| ¹H NMR | Characteristic peaks for the Boc protecting group, azetidine ring protons, and the aminomethyl side chain.[4] |
| ¹³C NMR | Resonances corresponding to the carbonyl of the Boc group, quaternary carbons of the tert-butyl group, and the carbons of the azetidine ring and aminomethyl group. |
| Mass Spec (MS) | Expected molecular ion peak [M+H]⁺. |
| Infrared (IR) | Characteristic vibrational bands for N-H (amine), C=O (carbamate), and C-N bonds. |
¹H NMR Spectroscopy Analysis
The ¹H NMR spectrum is a primary tool for confirming the structure of the title compound. Based on the spectrum available for 1-Boc-3-(aminomethyl)azetidine, the following assignments can be made.[4]
-
δ ~1.4 ppm (s, 9H): A strong singlet corresponding to the nine equivalent protons of the tert-butyl group of the Boc protector.
-
δ ~1.5 ppm (br s, 2H): A broad singlet attributed to the two protons of the primary amine (-NH₂). The broadness is due to quadrupole broadening and potential hydrogen exchange.
-
δ ~2.6-2.8 ppm (m, 3H): A multiplet arising from the protons of the aminomethyl group (-CH₂-NH₂) and the methine proton at the 3-position of the azetidine ring (-CH-).
-
δ ~3.5-3.9 ppm (m, 4H): A complex multiplet corresponding to the four protons on the carbons at the 2- and 4-positions of the azetidine ring (-CH₂-N-Boc and -N-CH₂-).
¹³C NMR Spectroscopy
While a specific spectrum for the title compound is not provided in the search results, the expected chemical shifts can be predicted based on its structure and data from similar molecules[5]:
-
δ ~28.5 ppm: The three equivalent methyl carbons of the tert-butyl group.
-
δ ~40-50 ppm: The carbons of the azetidine ring and the aminomethyl side chain.
-
δ ~80 ppm: The quaternary carbon of the tert-butyl group.
-
δ ~156 ppm: The carbonyl carbon of the Boc protecting group.
Mass Spectrometry and Infrared Spectroscopy
-
Mass Spectrometry (MS): In electrospray ionization (ESI) mass spectrometry, the compound is expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 187.26.
-
Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands. Key expected peaks include N-H stretching vibrations for the primary amine around 3300-3400 cm⁻¹, a strong C=O stretching vibration for the carbamate at approximately 1690 cm⁻¹, and C-N stretching vibrations in the 1100-1300 cm⁻¹ region.[5][6]
Synthesis and Experimental Protocols
The synthesis of 3-substituted azetidines is a well-established area of organic chemistry. A common and efficient route to tert-Butyl 3-(aminomethyl)azetidine-1-carboxylate involves the reduction of a nitrile precursor.[7]
Proposed Synthetic Workflow
The following workflow outlines a plausible and scalable synthesis, starting from commercially available 1-Boc-3-cyanoazetidine.
Caption: Proposed synthetic workflow for the target compound.
Detailed Experimental Protocol (Illustrative)
This protocol is an illustrative example based on standard literature procedures for nitrile reduction.
Step 1: Reaction Setup
-
To a stirred suspension of Lithium Aluminum Hydride (LiAlH₄) (1.5 equivalents) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere, add a solution of 1-Boc-3-cyanoazetidine (1.0 equivalent) in anhydrous THF dropwise at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
Step 2: Work-up and Extraction
-
Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the sequential addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser work-up).
-
Stir the resulting mixture at room temperature for 1 hour, then filter through a pad of Celite®.
-
Wash the filter cake with ethyl acetate.
-
Combine the filtrate and washings, and concentrate under reduced pressure to yield the crude product.
Step 3: Purification
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of dichloromethane and methanol to afford the pure tert-Butyl 3-(aminomethyl)azetidine-1-carboxylate.
Applications in Medicinal Chemistry
The azetidine moiety is a valuable bioisostere for various functional groups and is used to improve the physicochemical properties of drug candidates.[7] The 3-(aminomethyl)azetidine core provides a versatile handle for further functionalization, allowing for its incorporation into larger molecules through amide bond formation, reductive amination, or other coupling reactions. Its rigid structure can help to lock in a specific conformation, which can lead to improved binding affinity and selectivity for a biological target.[8]
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed. The following information is synthesized from safety data sheets of structurally related azetidine derivatives.[9][10][11]
Table 3: Hazard Identification and Precautionary Statements
| Hazard Category | GHS Classification | Precautionary Statements |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed. P264, P270, P301+P312, P330, P501.[9][12] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. P264, P280, P302+P352, P332+P313, P362.[9][11] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation. P264, P280, P305+P351+P338, P337+P313.[9][11] |
| Respiratory Irritation | Category 3 | H335: May cause respiratory irritation. P261, P271, P304+P340, P312, P403+P233, P405, P501.[9][11] |
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[10]
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber) and a lab coat.[10]
-
Respiratory Protection: Use in a well-ventilated area or with a fume hood. If inhalation risk is high, use a certified respirator.[9]
First Aid Measures
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[9]
-
In Case of Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[9]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[9]
-
If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek medical attention.[10]
References
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- Pi Chemicals. (n.d.).
- Fisher Scientific. (2025).
- The Royal Society of Chemistry. (2015).
- Advanced ChemBlocks. (2026). 3-Amino-1-Boc-3-methyl-azetidine.
- Capot Chemical. (n.d.). 325775-44-8 | 1-Boc-3-(Aminomethyl)azetidine.
- Santa Cruz Biotechnology. (n.d.). 3-Aminomethyl-1-N-Boc-azetidine, CAS 325775-44-8.
- Ji, Y. et al. (2018). An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Arkivoc, 2018(iv), 195-214.
- MDPI. (2023). trans-3-Benzyloxycarbonylamino-1-methyl-3-(methylcarbamoyl)azetidine-1-oxide.
- ChemicalBook. (n.d.). 1-Boc-3-(Aminomethyl)azetidine(325775-44-8) 1H NMR spectrum.
- MDPI. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
- ChemRxiv. (n.d.). An Approach to Alkyl Azetidines for Medicinal Chemistry.
- TCI Chemicals. (n.d.). tert-Butyl 3-(Aminomethyl)
- RHENIUM BIO SCIENCE. (n.d.). 1-Boc-3-(aminomethyl)azetidine, 97%.
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